![molecular formula C22H19NO3S B3951989 N-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B3951989.png)
N-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-2-(phenylsulfanyl)acetamide
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-2-(phenylsulfanyl)acetamide is a complex organic compound that features a benzodioxole ring, a phenyl group, and a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-2-(phenylsulfanyl)acetamide typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 1,3-benzodioxole with a suitable acylating agent to introduce the acetamide functionalityThe reaction conditions often require the use of catalysts such as palladium or copper, and solvents like toluene or dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the benzodioxole or phenyl rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Solvents such as dichloromethane (DCM) and ethanol are frequently used to dissolve the reactants and facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that N-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-2-(phenylsulfanyl)acetamide exhibits significant anticancer properties. Research has shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and metastasis.
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Preliminary studies suggest it may be effective against various bacterial strains, potentially offering a new avenue for antibiotic development.
Case Studies
- In Vitro Studies : Laboratory tests have demonstrated that the compound can inhibit the growth of resistant bacterial strains, suggesting its potential as a lead compound for new antibiotics.
- Synergistic Effects : When combined with existing antibiotics, it has shown enhanced efficacy, indicating its potential role in combination therapies.
Neuroprotective Effects
Emerging research also points to neuroprotective properties. Compounds with similar structural features have been linked to reduced neuroinflammation and protection against neurodegenerative diseases.
Mechanisms
- Reduction of Oxidative Stress : The compound may mitigate oxidative stress in neural tissues, which is a significant factor in neurodegeneration.
- Modulation of Neurotransmitter Levels : It could influence neurotransmitter systems, improving cognitive function and reducing symptoms associated with neurodegenerative disorders.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Anticancer | Inhibition of cell proliferation | |
Antimicrobial | Inhibition of resistant bacterial strains | |
Neuroprotective | Reduction of oxidative stress |
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring and phenyl groups can engage in π-π stacking interactions, while the phenylsulfanyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound shares the benzodioxole ring but differs in the presence of a butanamine group instead of the acetamide and phenylsulfanyl groups.
1-benzo[1,3]dioxol-5-yl-indoles: These compounds also contain the benzodioxole ring but are fused with indole structures.
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-2-(phenylsulfanyl)acetamide is unique due to its combination of benzodioxole, phenyl, and phenylsulfanyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-2-(phenylsulfanyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its structural formula, which includes a benzodioxole moiety, a phenyl group, and a phenylsulfanyl group. The molecular formula is with a molecular weight of approximately 342.41 g/mol.
Table 1: Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈N₂O₃S |
Molecular Weight | 342.41 g/mol |
IUPAC Name | This compound |
SMILES Representation | O=C(NCc1cc2c(OCOc2c1)C(=O)C)Cc3ccccc3 |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related benzodioxole derivatives can inhibit the proliferation of various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest .
Case Study: In Vitro Anticancer Activity
A study conducted on derivatives of benzodioxole showed that certain analogues displayed IC50 values in the low micromolar range against breast cancer cells. The mechanism of action involved the inhibition of key signaling pathways associated with cell survival and proliferation .
Anti-inflammatory Effects
In addition to anticancer activity, this compound may possess anti-inflammatory properties. Compounds with similar structures have been noted for their ability to reduce pro-inflammatory cytokine production and inhibit NF-kB signaling pathways, which are critical in inflammatory responses .
Antimicrobial Activity
Some derivatives have demonstrated antimicrobial activity against various pathogens. The presence of the phenylsulfanyl group is thought to enhance this activity by disrupting bacterial cell membranes or interfering with metabolic pathways .
Table 2: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anticancer | Inhibition of cell growth; apoptosis induction | |
Anti-inflammatory | Reduction of cytokines; NF-kB inhibition | |
Antimicrobial | Disruption of bacterial membranes |
The biological activity of this compound is likely mediated through several mechanisms:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs), preventing progression through the cell cycle.
- Inflammatory Pathway Modulation : Inhibition of pro-inflammatory mediators and transcription factors.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-2-phenylsulfanylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3S/c24-22(23-14-16-11-12-19-20(13-16)26-15-25-19)21(17-7-3-1-4-8-17)27-18-9-5-2-6-10-18/h1-13,21H,14-15H2,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKNXPZKJBWGIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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